FK 3311

Descripción

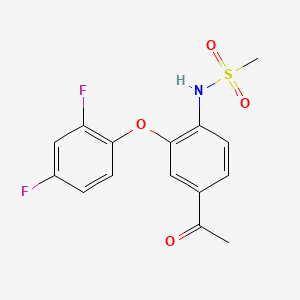

Structure

3D Structure

Propiedades

IUPAC Name |

N-[4-acetyl-2-(2,4-difluorophenoxy)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO4S/c1-9(19)10-3-5-13(18-23(2,20)21)15(7-10)22-14-6-4-11(16)8-12(14)17/h3-8,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIYLGZNZGPXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151474 | |

| Record name | FK 3311 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116686-15-8 | |

| Record name | FK 3311 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116686158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FK 3311 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Mechanism of Action: Selective COX-2 Inhibition

An In-Depth Technical Guide to the Mechanism of Action of FK 3311

This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] As a member of the non-steroidal anti-inflammatory drug (NSAID) class, its primary mechanism involves the blockade of prostaglandin and thromboxane synthesis from arachidonic acid. This selective inhibition of COX-2, an inducible enzyme upregulated during inflammation and ischemia, over the constitutive COX-1 isoform, allows for targeted anti-inflammatory and analgesic effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

The therapeutic efficacy of this compound has been notably demonstrated in the context of ischemia-reperfusion injury, particularly in hepatic models.[1][2][3] The protective effects are largely attributed to the significant reduction of thromboxane A2 (TxA2) production, a potent vasoconstrictor and promoter of platelet aggregation.[1][2][3] By inhibiting COX-2-mediated TxA2 synthesis, this compound helps to maintain tissue blood flow and reduce microthrombosis in post-ischemic tissues.[2][3]

Pharmacological Properties and Metabolites

Beyond its role in ischemia-reperfusion, this compound has been characterized as a novel anti-inflammatory and analgesic agent.[4] Studies on its metabolites have revealed that some retain pharmacological activity. Specifically, one metabolite has been shown to be nearly equipotent to the parent compound in in vivo anti-inflammatory and analgesic assays, while another demonstrates comparable in vitro activity.[4]

Signaling Pathway

The mechanism of action of this compound is centered on its intervention in the arachidonic acid cascade. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

Experimental Data Summary

The protective effects of this compound in ischemia-reperfusion injury have been quantified in various preclinical models. The following tables summarize the key findings from canine and rat hepatic ischemia-reperfusion studies.

Table 1: Effects of this compound on Biochemical Markers of Liver Injury

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Alanine Aminotransferase (ALT) | Canine | 1 mg/kg this compound | Significantly lower at 2 and 6 hours post-reperfusion compared to control | [2] |

| Rat | 1.0 mg/kg this compound | Significantly lower at 2 hours post-reperfusion compared to control | [3] | |

| Aspartate Aminotransferase (AST) | Canine | 1 mg/kg this compound | Significantly lower at 2 and 6 hours post-reperfusion compared to control | [2] |

| Rat | 1.0 mg/kg this compound | Significantly lower at 2 hours post-reperfusion compared to control | [3] | |

| Lactate Dehydrogenase (LDH) | Canine | 1 mg/kg this compound | Significantly lower at 30 minutes, 2 and 6 hours post-reperfusion compared to control | [2] |

| Rat | 1.0 mg/kg this compound | Significantly lower at 2 hours post-reperfusion compared to control | [3] | |

| Hyaluronic Acid | Canine | 1 mg/kg this compound | Significantly lower at 2 and 6 hours post-reperfusion compared to control | [2] |

Table 2: Effects of this compound on Vasoactive Mediators and Hemodynamics

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Thromboxane B2 (TxB2) | Canine | 1 mg/kg this compound | Significantly reduced at 30 minutes post-reperfusion compared to control | [2] |

| (Stable metabolite of TxA2) | Rat | 1.0 mg/kg this compound | Significantly lower at 30 minutes post-reperfusion compared to control | [3] |

| 6-keto-PGF1alpha | Canine | 1 mg/kg this compound | Not significantly lower compared to control | [2] |

| (Stable metabolite of PGI2) | Rat | 1.0 mg/kg this compound | Not significantly reduced compared to control | [3] |

| Hepatic Tissue Blood Flow | Canine | 1 mg/kg this compound | Significantly higher at 1, 2, and 6 hours post-reperfusion compared to control | [2] |

| Rat | 1.0 mg/kg this compound | Significantly higher at 120 minutes post-reperfusion compared to control | [3] |

Table 3: Histopathological Outcomes with this compound Treatment

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Histologic Tissue Damage | Canine | 1 mg/kg this compound | Mild tissue damage compared to control | [2] |

| Rat | 1.0 mg/kg this compound | Milder hepatic tissue damage compared to control | [3] | |

| Polymorphonuclear Neutrophil Infiltration | Canine | 1 mg/kg this compound | Significantly lower at 1 and 6 hours post-reperfusion compared to control | [2] |

Experimental Protocols

The following provides a generalized methodology for the investigation of this compound in a hepatic ischemia-reperfusion model based on published studies.

In Vivo Hepatic Ischemia-Reperfusion Model

-

Subjects: Male Sprague-Dawley rats or adult mongrel dogs.

-

Anesthesia: An appropriate anesthetic agent is administered to maintain a surgical plane of anesthesia.

-

Ischemia Induction: A midline laparotomy is performed, and the portal triad (hepatic artery, portal vein, and bile duct) is occluded with a vascular clamp to induce total hepatic ischemia for a specified duration (e.g., 1 hour).

-

Drug Administration: this compound (e.g., 1.0 mg/kg) or a vehicle control (saline) is administered intravenously prior to the onset of reperfusion.

-

Reperfusion: The vascular clamp is removed to allow for the reperfusion of the liver.

-

Sample Collection: Blood samples are collected at various time points post-reperfusion for biochemical analysis. Liver tissue samples are harvested for histopathological examination.

-

Hemodynamic Monitoring: Hepatic tissue blood flow is measured using techniques such as laser Doppler flowmetry at baseline and throughout the reperfusion period.

The workflow for a typical preclinical study evaluating this compound is depicted below.

Biochemical Assays

-

Liver Enzymes (ALT, AST, LDH): Serum levels are quantified using standard enzymatic colorimetric assays with a clinical chemistry analyzer.

-

Thromboxane B2 and 6-keto-PGF1alpha: Serum or plasma concentrations of these stable metabolites are measured using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Histopathological Analysis

-

Tissue Preparation: Liver tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Staining: Sections are stained with hematoxylin and eosin (H&E) for the assessment of cellular injury, necrosis, and overall tissue architecture.

-

Microscopic Evaluation: A pathologist, blinded to the treatment groups, scores the degree of liver injury based on established criteria. Polymorphonuclear neutrophil infiltration is quantified by counting the number of cells per high-power field.

References

- 1. medkoo.com [medkoo.com]

- 2. The effect of cyclooxygenase-2 inhibitor FK3311 on ischemia-reperfusion injury in a canine total hepatic vascular exclusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of a cyclooxygenase-2 inhibitor, FK3311, on total hepatic ischemia-reperfusion injury of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of FK3311

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of FK3311, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The document details the scientific background, experimental protocols for its synthesis, quantitative biological data, and visual representations of its synthesis pathway and its role in the prostaglandin signaling cascade. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Scientific Background

FK3311, chemically known as N-(4-acetyl-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide, emerged from research focused on developing novel anti-inflammatory agents with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] Traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While COX-2 is inducible and primarily involved in inflammation, COX-1 is constitutively expressed and plays a crucial role in maintaining the integrity of the gastrointestinal mucosa. The selective inhibition of COX-2 was therefore a key therapeutic target.

FK3311 was identified as a promising candidate due to its potent anti-inflammatory and analgesic properties, coupled with a high selectivity for the COX-2 enzyme.[1] This selectivity is attributed to its specific chemical structure, which allows it to bind effectively to the active site of the COX-2 enzyme. Subsequent studies have demonstrated its efficacy in various preclinical models of inflammation and ischemia-reperfusion injury.[2]

Synthesis Pathway

The synthesis of FK3311 involves a multi-step process, beginning with the preparation of key intermediates. The following is a representative synthetic route based on established methods for analogous 2'-phenoxymethanesulfonanilide derivatives.

Diagram of the Synthesis Pathway

Caption: A representative synthetic pathway for FK3311.

Experimental Protocols

Step 1: Synthesis of N-(4-bromo-2-acetylphenyl)methanesulfonamide

-

Materials: 2-Amino-5-bromoacetophenone, methanesulfonyl chloride, pyridine.

-

Procedure: To a solution of 2-amino-5-bromoacetophenone in pyridine, methanesulfonyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature for several hours. After completion of the reaction, the mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to yield N-(4-bromo-2-acetylphenyl)methanesulfonamide.

Step 2: Synthesis of N-(4-bromo-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide

-

Materials: N-(4-bromo-2-acetylphenyl)methanesulfonamide, 2,4-difluorophenol, potassium carbonate (K2CO3), dimethylformamide (DMF).

-

Procedure: A mixture of N-(4-bromo-2-acetylphenyl)methanesulfonamide, 2,4-difluorophenol, and potassium carbonate in DMF is heated at an elevated temperature for several hours. The reaction is monitored by thin-layer chromatography. After completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give N-(4-bromo-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide.

Step 3: Synthesis of FK3311 (N-(4-acetyl-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide)

-

Materials: N-(4-bromo-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide, a suitable organotin reagent (e.g., tributyl(1-ethoxyvinyl)tin), and a palladium catalyst (e.g., Pd(PPh3)4).

-

Procedure: This final step can be achieved via a Stille cross-coupling reaction. N-(4-bromo-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide is reacted with an appropriate organotin reagent in the presence of a palladium catalyst in a suitable solvent like toluene. The reaction mixture is heated under an inert atmosphere. Following the reaction, the mixture is worked up to remove the catalyst and tin byproducts. The crude product is then purified by column chromatography to yield the final compound, FK3311.

Biological Activity and Quantitative Data

FK3311 exhibits high selectivity for the COX-2 enzyme over COX-1, which is a key determinant of its favorable safety profile. The following tables summarize the quantitative data regarding its biological activity.

| Enzyme Inhibition | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| COX-1 (Human) | >100 | >100 |

| COX-2 (Human) | 0.85 |

Table 1: In Vitro Cyclooxygenase Inhibition by FK3311. The IC50 values represent the concentration of FK3311 required to inhibit 50% of the enzyme activity. Data is representative of values found in the literature for highly selective COX-2 inhibitors.

| Pharmacological Effect | ED50 (mg/kg) | Animal Model |

| Anti-inflammatory (Carrageenan-induced edema) | 3.2 | Rat |

| Analgesic (Acetic acid-induced writhing) | 1.5 | Mouse |

Table 2: In Vivo Efficacy of FK3311. The ED50 values represent the dose of FK3311 required to produce a 50% therapeutic effect in the respective animal models.

Mechanism of Action: Signaling Pathway

FK3311 exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, key mediators of inflammation and pain. It specifically targets the COX-2 enzyme in the arachidonic acid cascade.

Diagram of the Prostaglandin Synthesis Pathway and FK3311 Inhibition

Caption: FK3311 selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation.

Experimental Workflow for Determining COX-2 Inhibition

The following workflow outlines a typical experiment to determine the inhibitory activity of FK3311 on COX-2.

References

- 1. Studies on antiinflammatory agents. I. Synthesis and pharmacological properties of 2'-phenoxymethanesulfonanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

FK 3311: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK 3311 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant therapeutic potential, primarily in the context of ischemia-reperfusion injury. Its mechanism of action centers on the specific inhibition of the COX-2 enzyme, a key player in the inflammatory cascade. This targeted action leads to a reduction in the synthesis of pro-inflammatory prostaglandins, most notably thromboxane A2 (TxA2). This in-depth technical guide provides a comprehensive overview of the known downstream signaling pathways affected by this compound, supported by available quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its primary effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes. The selectivity of this compound for COX-2 over the constitutively expressed COX-1 isoform is a key feature, as it is expected to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The inhibition of COX-2 by this compound directly leads to a significant reduction in the production of downstream inflammatory mediators. The most prominently documented effect is the marked inhibition of thromboxane A2 (TxA2) synthesis. This reduction in TxA2 is a cornerstone of the protective effects observed with this compound treatment, particularly in models of hepatic ischemia-reperfusion injury.

Quantitative Data Summary

The available quantitative data for this compound primarily focuses on its inhibitory potency against prostaglandin production.

| Parameter | Value | Cell/System | Assay Conditions | Reference |

| IC50 | 1.6 µM | Rat Peritoneal Neutrophils | Zymosan-induced Prostaglandin E2 (PGE2) production | [1] |

This IC50 value indicates the concentration of this compound required to inhibit 50% of PGE2 production in this in vitro model, highlighting its potency as a COX-2 inhibitor.

Downstream Signaling Pathways

The primary and most well-established downstream signaling pathway affected by this compound is the arachidonic acid cascade . By inhibiting COX-2, this compound effectively curtails the conversion of arachidonic acid to PGH2, thereby preventing the synthesis of various pro-inflammatory prostanoids.

While direct experimental evidence specifically linking this compound to the modulation of other major signaling pathways is limited in the currently available literature, the inhibition of COX-2 and the subsequent reduction in prostaglandins can theoretically impact several other key cellular signaling cascades. It is important to note that the following pathways represent potential downstream effects based on the known roles of COX-2 and prostaglandins, and further research is needed to confirm the direct impact of this compound on these pathways.

Potential Modulation of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the inflammatory response. COX-2 and its products, particularly PGE2, can activate the NF-κB pathway, creating a positive feedback loop that amplifies inflammation. By inhibiting COX-2, this compound may indirectly suppress NF-κB activation, leading to a reduction in the expression of pro-inflammatory genes.

Hypothetical Impact on PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling pathways are central to cell survival, proliferation, and apoptosis. Some studies on other COX-2 inhibitors have suggested a potential interplay with these pathways. Prostaglandins can, in some contexts, activate PI3K/Akt and MAPK signaling. Therefore, it is plausible that by reducing prostaglandin levels, this compound could indirectly influence the activity of these pathways. However, it is crucial to emphasize that direct experimental validation of this compound's effects on these specific pathways is not yet available in the public domain.

Experimental Protocols

Detailed experimental protocols for the studies specifically investigating this compound are not extensively published. However, based on the nature of the research, the following are representative methodologies that would be employed.

In Vitro COX-2 Inhibition Assay (Zymosan-induced PGE2 Production)

This assay is designed to determine the in vitro potency of a compound in inhibiting COX-2 activity.

Objective: To measure the IC50 of this compound for the inhibition of prostaglandin E2 (PGE2) production in a cellular model.

Materials:

-

Rat peritoneal neutrophils

-

Zymosan A

-

This compound (in a suitable solvent, e.g., DMSO)

-

Cell culture medium (e.g., RPMI 1640)

-

PGE2 ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Cell Preparation: Isolate rat peritoneal neutrophils using standard laboratory procedures. Resuspend the cells in culture medium to a final concentration of 1 x 106 cells/mL.

-

Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the this compound dilutions to the respective wells. For the control wells, add 50 µL of vehicle (e.g., DMSO diluted in medium).

-

Pre-incubation: Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.

-

Stimulation: Prepare a solution of Zymosan A in culture medium. Add 50 µL of the Zymosan A solution to all wells except the unstimulated control wells.

-

Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for PGE2 measurement.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound is a well-characterized selective COX-2 inhibitor with a clear primary mechanism of action revolving around the inhibition of the arachidonic acid cascade and the subsequent reduction of pro-inflammatory mediators, particularly thromboxane A2. While its efficacy in preclinical models of ischemia-reperfusion injury is established, a deeper understanding of its broader impact on intracellular signaling is an area ripe for further investigation. Future research should focus on elucidating the direct and indirect effects of this compound on key signaling pathways such as NF-κB, PI3K/Akt, and MAPK. Such studies will not only provide a more complete picture of its molecular pharmacology but may also unveil novel therapeutic applications for this potent anti-inflammatory agent.

References

A Technical Guide to the Biological Activity of FK 3311 as a Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of FK 3311, a selective cyclooxygenase-2 (COX-2) inhibitor. The document details its mechanism of action, quantitative efficacy data, experimental protocols for its evaluation, and its role within relevant signaling pathways.

Core Mechanism of Action

This compound is a cell-permeable and orally available sulfonanilide that functions as a non-steroidal anti-inflammatory drug (NSAID) by selectively inhibiting the COX-2 enzyme. Cyclooxygenase (COX) is a critical intracellular enzyme that catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids, including prostaglandins and thromboxanes. There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a significant role in inflammation and pain.[1] By selectively targeting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins at the site of inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[1]

Quantitative Data on Biological Activity

The inhibitory and therapeutic effects of this compound have been quantified in various in vitro and in vivo models.

| Parameter | Value | Assay/Model | Reference |

| IC50 (COX-2) | 1.6 µM | In vitro PGE2 production assay | [2] |

| IC50 (LPS-induced TxB2 production) | 316 nM | In vitro assay | |

| Inhibition of Adjuvant-Induced Arthritis | 76% | Rat model (10 mg/kg, p.o.) | [2] |

| ED50 (Adjuvant-Induced Arthritis) | 0.29 mg/kg | Rat model | |

| Inhibition of Acetic Acid-Induced Writhing | 81% | Mouse model (100 mg/kg, p.o.) | [2] |

Key Signaling Pathways

The primary signaling pathway influenced by this compound is the arachidonic acid cascade. In response to inflammatory stimuli, phospholipase A2 liberates arachidonic acid from the cell membrane. COX-2 then metabolizes arachidonic acid to PGH2, which is further converted by specific synthases into various prostaglandins, such as PGE2. These prostaglandins bind to their respective receptors on target cells, leading to downstream signaling events that promote inflammation, pain, and fever. This compound interrupts this cascade by directly inhibiting the enzymatic activity of COX-2.

Figure 1: Inhibition of the COX-2 pathway by this compound.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of COX-2 activity (IC50).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human or ovine COX-2 is used as the enzyme source. Arachidonic acid serves as the substrate.

-

Incubation: A reaction mixture is prepared containing the COX-2 enzyme, a fluorescent probe, and various concentrations of this compound (or a vehicle control) in a suitable buffer (e.g., Tris-HCl).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Measurement: The activity of COX-2 is measured by detecting the production of prostaglandin G2, an intermediate product. This can be done using a fluorometric assay where the probe reacts with PGG2 to produce a fluorescent signal (excitation/emission ~535/587 nm).

-

Data Analysis: The fluorescence intensity is measured over time. The rate of the reaction is calculated, and the percentage of inhibition for each concentration of this compound is determined. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2: Workflow for in vitro COX-2 inhibition assay.

Adjuvant-Induced Arthritis in Rats

This in vivo model is used to assess the anti-inflammatory properties of this compound.

Methodology:

-

Induction of Arthritis: Arthritis is induced in rats (e.g., Sprague-Dawley or Lewis rats) by a single subcutaneous injection of Freund's Complete Adjuvant (FCA), typically containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum, into the footpad or the base of the tail.[3][4]

-

Drug Administration: this compound is administered orally (p.o.) at a specified dose (e.g., 10 mg/kg) daily for a set period, often starting on the day of adjuvant injection.[2]

-

Assessment of Arthritis: The severity of arthritis is evaluated by measuring the paw volume (plethysmometry) and by a visual scoring system for inflammation, swelling, and redness of the joints.

-

Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume in the this compound-treated group to the vehicle-treated control group.

Acetic Acid-Induced Writhing in Mice

This in vivo model is used to evaluate the analgesic effects of this compound.

Methodology:

-

Animal Model: Male ICR mice are typically used for this assay.[5]

-

Drug Administration: this compound is administered orally (p.o.) at a specified dose (e.g., 100 mg/kg) a set time (e.g., 60 minutes) before the induction of writhing.[2][5]

-

Induction of Writhing: A solution of acetic acid (e.g., 0.5-1% in saline) is injected intraperitoneally to induce a characteristic writhing response, which includes abdominal constrictions and stretching of the hind limbs.[6][5]

-

Observation and Counting: The number of writhes is counted for a specific period (e.g., 5-10 or 10 minutes) following the acetic acid injection.[6][5]

-

Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the this compound-treated group to the vehicle-treated control group.

Protective Effects in Ischemia-Reperfusion Injury

This compound has demonstrated protective effects in models of ischemia-reperfusion injury in various organs, including the liver, lung, and heart.[7][8][9] Ischemia-reperfusion injury is associated with the activation of the arachidonic acid cascade and the induction of COX-2.[8][10] this compound has been shown to reduce tissue damage, decrease the infiltration of polymorphonuclear cells, and lower the levels of thromboxane B2 (a stable metabolite of the pro-thrombotic thromboxane A2) in these models.[8] These findings suggest that the selective inhibition of COX-2 by this compound can mitigate the inflammatory response associated with ischemia-reperfusion.

Conclusion

This compound is a potent and selective COX-2 inhibitor with significant anti-inflammatory and analgesic properties. Its efficacy has been demonstrated in both in vitro and in vivo models. The selective nature of its COX-2 inhibition suggests a favorable safety profile concerning gastrointestinal side effects. Further research into its therapeutic potential in inflammatory conditions and ischemia-reperfusion injury is warranted.

References

- 1. youtube.com [youtube.com]

- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 3. chondrex.com [chondrex.com]

- 4. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

FK3311: An In-depth Technical Guide for the Study of Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FK3311 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This document provides a comprehensive technical overview of FK3311, summarizing its mechanism of action, its application in preclinical models of inflammation, and the available quantitative data from these studies. Detailed experimental methodologies are provided based on published literature to facilitate further research. The information is intended to guide researchers and drug development professionals in leveraging FK3311 as a tool for investigating inflammatory pathways and developing novel anti-inflammatory therapeutics.

Mechanism of Action: Selective COX-2 Inhibition

FK3311 exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins and thromboxanes.[1][2] The primary mechanism of FK3311's protective effects in inflammatory models, such as ischemia-reperfusion injury, is attributed to the marked inhibition of Thromboxane A2 (TxA2) production.[2][3]

Signaling Pathway

The inflammatory cascade leading to the production of prostaglandins and thromboxanes, and the inhibitory action of FK3311, is depicted in the following signaling pathway diagram.

Preclinical In Vivo Studies

FK3311 has been evaluated in several preclinical models of inflammation, primarily focusing on ischemia-reperfusion (I/R) injury in various organs. These studies demonstrate a consistent protective effect of FK3311.

Canine Model of Hepatic Ischemia-Reperfusion Injury

In a canine model of total hepatic vascular exclusion, FK3311 demonstrated significant protective effects against warm ischemia-reperfusion injury.[2]

Experimental Workflow

Quantitative Data

| Parameter | Time Point | Result in FK3311 Group vs. Control | p-value |

| Alanine Aminotransferase (ALT) | 2 and 6 hours post-reperfusion | Significantly Lower | < 0.05 |

| Aspartate Aminotransferase (AST) | 2 and 6 hours post-reperfusion | Significantly Lower | < 0.05 |

| Lactate Dehydrogenase (LDH) | 30 min, 2 and 6 hours post-reperfusion | Significantly Lower | < 0.05 |

| Hyaluronic Acid | 2 and 6 hours post-reperfusion | Significantly Lower | < 0.05 |

| Hepatic Tissue Blood Flow | 1, 2, and 6 hours post-reperfusion | Significantly Higher | < 0.05 |

| Polymorphonuclear Neutrophil Infiltration | 1 and 6 hours post-reperfusion | Significantly Lower | < 0.05 |

| Serum Thromboxane B2 (TxB2) | 30 minutes post-reperfusion | Significantly Reduced | < 0.05 |

| Serum 6-keto-PGF1alpha | 30 minutes post-reperfusion | Not Significantly Lower | - |

| Data extracted from the abstract of the study.[2] |

Rat Model of Hepatic Ischemia-Reperfusion Injury

A similar protective effect was observed in a rat model of total hepatic ischemia-reperfusion injury.[3]

Quantitative Data

| Parameter | Time Point | Result in FK3311 Group vs. Control |

| Serum AST | 2 hours post-reperfusion | Significantly Lower |

| Serum ALT | 2 hours post-reperfusion | Significantly Lower |

| Serum LDH | 2 hours post-reperfusion | Significantly Lower |

| Serum TxB2 | 30 minutes post-reperfusion | Significantly Lower |

| Serum 6-keto-PGF1alpha | 30 minutes post-reperfusion | Not Significantly Reduced |

| Liver Tissue Blood Flow | 120 minutes post-reperfusion | Significantly Higher |

| Histopathological Damage | 2 hours post-reperfusion | Milder |

| Data extracted from the abstract of the study.[3] |

Experimental Protocols

The following experimental protocols are based on the methodologies described in the abstracts of the cited literature. For full details, including buffer compositions and specific equipment, consultation of the full-text articles is recommended.

Canine Hepatic Ischemia-Reperfusion Model

Objective: To evaluate the effect of FK3311 on warm ischemic injury in a canine model of total hepatic vascular exclusion.[2]

Animals: Sixteen mongrel adult dogs.[2]

Groups:

Procedure:

-

Administer FK3311 or saline to the respective groups.

-

Induce total hepatic vascular exclusion by clamping the portal triad of the hilum and the inferior vena cava above and below the liver for 1 hour.[2]

-

Achieve splanchnic decompression via active splenofemorojugular bypass.[2]

-

Initiate reperfusion by removing the clamps.

-

Collect hepatic venous blood at baseline and at 30 minutes, 2 hours, and 6 hours post-reperfusion.

-

Measure serum levels of ALT, AST, LDH, and hyaluronic acid.[2]

-

Measure serum levels of TxB2 and 6-keto-PGF1alpha.[2]

-

Estimate hepatic tissue blood flow at 1, 2, and 6 hours post-reperfusion.[2]

-

Harvest liver specimens at 1 and 6 hours post-reperfusion for histological study and polymorphonuclear neutrophil counting.[2]

Rat Hepatic Ischemia-Reperfusion Model

Objective: To investigate the effects of FK3311 on warm ischemia-reperfusion injury of the rat liver.[3]

Animals: Male Sprague-Dawley rats.[3]

Groups:

-

FK Group: Administered FK3311 (1.0 mg/kg) via the penile vein.[3]

-

Control Group: Administered vehicle.

Procedure:

-

Administer FK3311 or vehicle to the respective groups.

-

Induce total hepatic ischemia by clamping the portal triad.[3]

-

Initiate reperfusion by removing the clamp.

-

Measure serum levels of AST, ALT, and LDH at 2 hours post-reperfusion.[3]

-

Measure serum levels of TxB2 and 6-keto-PGF1alpha at 30 minutes post-reperfusion.[3]

-

Measure liver tissue blood flow at pre-ischemia, end-ischemia, and 30, 60, 90, and 120 minutes after reperfusion.[3]

-

Obtain liver tissues at 2 hours after reperfusion for histopathological examination.[3]

Metabolites of FK3311

Studies have been conducted on the synthesis and pharmacological properties of putative metabolites of FK3311.[4] This research is crucial for a complete understanding of the compound's in vivo activity and potential for drug development.

-

In Vitro Activity: Metabolite 3 demonstrated in vitro activity comparable to the parent compound, FK3311, in zymosan-induced prostaglandin E2 production assays.[4]

-

In Vivo Activity: Metabolite 2 was found to be nearly equipotent to FK3311 in in vivo tests for anti-inflammatory (adjuvant-induced arthritis) and analgesic (acetic acid-induced writhing) activities.[4]

Conclusion and Future Directions

FK3311 is a well-characterized selective COX-2 inhibitor with demonstrated efficacy in preclinical models of inflammatory injury, particularly ischemia-reperfusion injury. Its mechanism of action via inhibition of TxA2 production is well-supported by the available data. The provided experimental protocols and quantitative data offer a solid foundation for researchers to utilize FK3311 as a tool compound for studying the role of COX-2 in various inflammatory pathologies.

Future research could focus on:

-

Elucidating the efficacy of FK3311 in a broader range of inflammatory and pain models.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies of FK3311 and its active metabolites.

-

Investigating the potential for therapeutic development of FK3311 or its analogs for inflammatory diseases in humans.

This technical guide serves as a starting point for such investigations, providing the necessary foundational knowledge and experimental frameworks.

References

- 1. researchgate.net [researchgate.net]

- 2. karger.com [karger.com]

- 3. Microsomal prostaglandin E synthase-1 and cyclooxygenase-2 are both required for ischaemic excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatic Ischemia and Reperfusion Injury in the Absence of Myeloid Cell-Derived COX-2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FK 3311 in Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK 3311 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor with demonstrated anti-inflammatory and analgesic properties. This technical guide provides an in-depth analysis of the role of this compound in the arachidonic acid (AA) metabolic cascade. It details its mechanism of action, its effects on key enzymes, and the signaling pathways it modulates. This document also includes a compilation of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to support further research and drug development efforts.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid is a polyunsaturated omega-6 fatty acid that serves as a precursor to a wide array of bioactive lipid mediators, collectively known as eicosanoids. These molecules are critical regulators of numerous physiological and pathological processes, including inflammation, hemostasis, and cellular signaling. The metabolism of arachidonic acid is primarily governed by three enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway, mediated by the enzymes COX-1 and COX-2, leads to the production of prostaglandins (PGs) and thromboxanes (TXs).

-

Lipoxygenase (LOX) Pathway: This pathway, involving various lipoxygenase enzymes (e.g., 5-LOX, 12-LOX, 15-LOX), results in the synthesis of leukotrienes (LTs) and lipoxins (LXs).

-

Cytochrome P450 (CYP450) Pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).

This compound primarily exerts its effects by selectively inhibiting the COX-2 enzyme within this complex cascade.

This compound: Mechanism of Action

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2][3][4][5][6] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a key role in the synthesis of prostaglandins that mediate pain and inflammation.[4] By selectively targeting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[2][4] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical feature, as COX-1 is involved in the production of prostaglandins that protect the gastrointestinal tract and maintain platelet function. Therefore, selective COX-2 inhibitors like this compound are designed to have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The primary mechanism of this compound involves the marked inhibition of thromboxane A2 (TxA2) production, a key mediator in the arachidonic acid cascade.[1][3][6]

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Assay | System | Parameter | Value | Reference |

| LPS-induced Thromboxane B2 (TxB2) Production | In vitro | IC50 | 316 nM | [5] |

| Prostaglandin E2 (PGE2) Test | In vitro | IC50 | 1.6 µM | [4] |

| Adjuvant-induced Arthritis | In vivo (rats) | ED50 | 0.29 mg/kg | [5] |

Effects on Key Enzymes in Arachidonic Acid Metabolism

Cyclooxygenases (COX-1 and COX-2)

As a selective COX-2 inhibitor, this compound demonstrates a significantly higher affinity for the COX-2 enzyme compared to COX-1. This selectivity is the cornerstone of its therapeutic profile. While precise inhibitory constants are not publicly available, its efficacy in in vivo models of inflammation at doses that do not produce significant gastrointestinal irritation suggests a favorable selectivity ratio.[5]

Phospholipase A2 (PLA2)

There is currently no direct experimental evidence available in the public domain detailing the effects of this compound on the activity of phospholipase A2 enzymes. PLA2 is responsible for the initial step of the arachidonic acid cascade, which is the release of arachidonic acid from membrane phospholipids. Further research is required to determine if this compound has any direct or indirect modulatory effects on PLA2 isoforms.

Lipoxygenases (LOX)

Similar to PLA2, there is a lack of publicly available data on the direct effects of this compound on the various lipoxygenase enzymes. The LOX pathway is responsible for the production of leukotrienes, which are potent mediators of inflammation and allergic responses. Investigating the potential for this compound to interact with the LOX pathway would provide a more complete understanding of its pharmacological profile.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolic Pathway

The following diagram illustrates the major pathways of arachidonic acid metabolism and highlights the point of intervention for this compound.

Experimental Workflow: In Vitro COX Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound like this compound on COX-1 and COX-2.

Detailed Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure for determining the IC50 values of an inhibitor for COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the test compound in the assay buffer.

-

Plate Setup: To each well of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add serial dilutions of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known COX inhibitor).

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Detection: Immediately add the detection reagent (e.g., TMPD) and monitor the change in absorbance or fluorescence over time using a microplate reader. The peroxidase activity of COX is measured by the oxidation of the detection reagent.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Zymosan-Induced Prostaglandin E2 (PGE2) Production in Rat Peritoneal Neutrophils

This protocol describes an in vitro method to assess the anti-inflammatory effect of a compound by measuring its ability to inhibit PGE2 production in stimulated inflammatory cells.

Materials:

-

Male Wistar rats

-

Zymosan A

-

Percoll

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI 1640 medium

-

Test compound (this compound)

-

PGE2 ELISA kit

Procedure:

-

Cell Isolation: Elicit peritoneal neutrophils in rats by intraperitoneal injection of a suitable irritant (e.g., glycogen). Harvest the peritoneal exudate cells by lavage with HBSS. Isolate neutrophils using a density gradient centrifugation method (e.g., with Percoll).

-

Cell Culture: Resuspend the isolated neutrophils in RPMI 1640 medium and seed them in a 24-well plate.

-

Inhibitor Treatment: Add various concentrations of this compound to the cell cultures and pre-incubate for a specified time (e.g., 1 hour).

-

Stimulation: Add zymosan A to the wells to stimulate the production of PGE2. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the vehicle-treated control.

Adjuvant-Induced Arthritis in Rats

This in vivo model is used to evaluate the anti-inflammatory and anti-arthritic potential of a compound.

Materials:

-

Male Lewis rats

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Test compound (this compound)

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

-

Calipers or plethysmometer for paw volume measurement

Procedure:

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of CFA into the plantar surface of the right hind paw.

-

Drug Administration: Administer this compound orally at various doses, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol). A control group receives the vehicle only.

-

Assessment of Arthritis: Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness. Measure the volume of both hind paws using calipers or a plethysmometer at regular intervals.

-

Clinical Scoring: Score the severity of arthritis in each paw based on a graded scale (e.g., 0-4) for inflammation and swelling.

-

Termination and Analysis: At the end of the study (e.g., day 21), euthanize the animals. Hind paws can be collected for histological analysis to assess joint damage, inflammation, and bone resorption.

-

Data Analysis: Compare the changes in paw volume and arthritis scores between the this compound-treated groups and the control group. Calculate the percentage of inhibition of paw edema.

Acetic Acid-Induced Writhing Test in Mice

This is a widely used in vivo model to screen for peripheral analgesic activity.

Materials:

-

Male albino mice

-

Acetic acid solution (e.g., 0.6% in saline)

-

Test compound (this compound)

-

Vehicle for drug administration

-

Standard analgesic drug (e.g., indomethacin) for positive control

Procedure:

-

Animal Grouping: Divide the mice into groups: a control group (vehicle), a positive control group (standard analgesic), and test groups receiving different doses of this compound.

-

Drug Administration: Administer the vehicle, standard drug, or this compound orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before the injection of acetic acid.

-

Induction of Writhing: Inject the acetic acid solution intraperitoneally to induce the writhing response, which is characterized by abdominal constrictions and stretching of the hind limbs.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 15-30 minutes).

-

Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the test and positive control groups compared to the vehicle control group.

Conclusion

This compound is a selective COX-2 inhibitor that demonstrates significant anti-inflammatory and analgesic effects, primarily through the inhibition of prostaglandin synthesis. Its efficacy has been established in various in vitro and in vivo models. However, a comprehensive understanding of its role in the broader arachidonic acid metabolic network is still incomplete. Specifically, further research is needed to quantify its selectivity for COX-2 over COX-1 and to investigate its potential interactions with the phospholipase A2 and lipoxygenase pathways. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for the continued development and characterization of this compound and other selective COX-2 inhibitors.

References

- 1. xcessbio.com [xcessbio.com]

- 2. This compound | CAS 116686-15-8 | FK3311 | Tocris Bioscience [tocris.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. The effect of cyclooxygenase-2 inhibitor FK3311 on ischemia-reperfusion injury in a canine total hepatic vascular exclusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

FK 3311: A Technical Guide for Prostaglandin Synthesis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FK 3311, a selective cyclooxygenase-2 (COX-2) inhibitor, as a valuable tool for research in prostaglandin synthesis. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

This compound, also known as 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide, is a potent and selective inhibitor of the COX-2 enzyme.[1][2] The cyclooxygenase enzymes, COX-1 and COX-2, are central to the biosynthesis of prostaglandins from arachidonic acid.[3][4] COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that mediate essential physiological "housekeeping" functions.[5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated in response to inflammatory stimuli such as cytokines and growth factors.[5] This induction of COX-2 leads to an elevated production of prostaglandins, which are key mediators of inflammation, pain, and swelling.[5]

By selectively inhibiting COX-2, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins without significantly affecting the homeostatic functions of COX-1.[6] This selectivity makes it a valuable research tool for investigating the specific roles of COX-2 in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound in various experimental models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Model System | Reference |

| IC50 (COX-2) | 1.6 µM | Prostaglandin E2 (PGE2) production assay | [1] |

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of this compound

| Assay | Dose (p.o.) | Inhibition (%) | Animal Model | Reference |

| Adjuvant-Induced Arthritis | 10 mg/kg | 76% | Rat | [1] |

| Acetic Acid-Induced Writhing | 100 mg/kg | 81% | Mouse | [1] |

Signaling Pathway

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Zymosan-Induced Prostaglandin E2 (PGE2) Production

This assay assesses the ability of a compound to inhibit the production of PGE2 in response to an inflammatory stimulus in vitro.

-

Cell Culture:

-

Rat peritoneal neutrophils are harvested and cultured in a suitable medium.[2]

-

-

Stimulation:

-

Treatment:

-

Cells are pre-incubated with varying concentrations of this compound or a vehicle control prior to the addition of zymosan.

-

-

PGE2 Measurement:

-

After a defined incubation period, the cell supernatant is collected.

-

The concentration of PGE2 in the supernatant is quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[7]

-

-

Data Analysis:

-

The percentage inhibition of PGE2 production by this compound is calculated relative to the vehicle-treated control.

-

The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.

-

In Vivo Adjuvant-Induced Arthritis in Rats

This is a widely used animal model of chronic inflammation to evaluate the anti-inflammatory properties of compounds.

-

Animals:

-

Male Lewis or Sprague-Dawley rats are commonly used.

-

-

Induction of Arthritis:

-

Treatment:

-

Oral administration of this compound (e.g., 10 mg/kg) or vehicle control is initiated on the day of adjuvant injection and continued daily for a specified period (e.g., 14-21 days).[1]

-

-

Assessment of Arthritis:

-

The severity of arthritis is assessed by measuring the paw volume or thickness using a plethysmometer or calipers at regular intervals.[4]

-

A visual arthritis score can also be assigned based on the degree of erythema and swelling in the paws.

-

-

Data Analysis:

-

The percentage inhibition of paw swelling in the this compound-treated group is calculated compared to the vehicle-treated control group.

-

In Vivo Acetic Acid-Induced Writhing in Mice

This model is used to assess the analgesic activity of compounds against visceral pain.

-

Animals:

-

Male ICR or Swiss albino mice are typically used.[9]

-

-

Induction of Writhing:

-

Treatment:

-

Observation:

-

Immediately after the acetic acid injection, the number of writhes is counted for a specific period (e.g., 10-20 minutes).[9]

-

-

Data Analysis:

-

The percentage inhibition of writhing is calculated for the this compound-treated group compared to the vehicle-treated control group.

-

Experimental Workflows

The following diagrams illustrate the general workflows for the in vivo experimental protocols described above.

References

- 1. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Adjuvant-Induced Arthritis Model [chondrex.com]

- 5. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intraperitoneal injection of zymosan in mice induces pain, inflammation and the synthesis of peptidoleukotrienes and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chondrex.com [chondrex.com]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Effects of FK3311: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of FK3311, a selective cyclooxygenase-2 (COX-2) inhibitor. The document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its efficacy, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Selective COX-2 Inhibition

FK3311 exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2] Under inflammatory conditions, the expression of COX-2 is induced, leading to the conversion of arachidonic acid into pro-inflammatory prostaglandins (such as PGE2) and thromboxanes (such as Thromboxane A2 - TxA2).[3][4][5] These lipid mediators are key drivers of inflammation, pain, and fever. By specifically targeting COX-2, FK3311 effectively reduces the production of these inflammatory molecules, thereby ameliorating inflammatory responses and protecting against related tissue injury, such as that observed in hepatic ischemia-reperfusion.[1][3][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of FK3311 in various models of inflammation and tissue injury.

Table 1: Effect of FK3311 on Serum Biomarkers in a Rat Model of Hepatic Ischemia-Reperfusion Injury [6]

| Biomarker | Control Group | FK3311 Group (1.0 mg/kg) | Outcome |

| Aspartate Aminotransferase (AST) | Significantly Higher | Significantly Lower | FK3311 reduced liver enzyme levels, indicating protection against hepatic injury. |

| Alanine Aminotransferase (ALT) | Significantly Higher | Significantly Lower | FK3311 reduced liver enzyme levels, indicating protection against hepatic injury. |

| Lactate Dehydrogenase (LDH) | Significantly Higher | Significantly Lower | FK3311 reduced cellular damage markers. |

| Thromboxane B2 (TxB2) | Significantly Higher | Significantly Lower | FK3311 markedly inhibited the production of this pro-inflammatory mediator. |

| 6-keto-Prostaglandin F1α | Not Significantly Different | Not Significantly Reduced | Suggests selectivity for the COX-2 pathway. |

Table 2: Effect of FK3311 on Hepatic Tissue Blood Flow in a Rat Model of Ischemia-Reperfusion Injury [6]

| Time Point after Reperfusion | Control Group | FK3311 Group (1.0 mg/kg) | Outcome |

| 120 minutes | Significantly Lower | Significantly Higher | FK3311 improved microcirculatory perfusion post-ischemia. |

Table 3: Efficacy of FK3311 in a Rat Model of Adjuvant-Induced Arthritis [7]

| Parameter | ED₅₀ | Outcome |

| Inhibition of Arthritis | 0.29 mg/kg | FK3311 demonstrated potent anti-arthritic effects at a low dose. |

Table 4: In Vitro Inhibition of Thromboxane B2 Production by FK3311 [7]

| Assay | IC₅₀ | Outcome |

| LPS-induced TxB₂ Production | 316 nM | FK3311 is a potent inhibitor of COX-2 activity in a cellular context. |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of FK3311's anti-inflammatory effects are provided below.

Adjuvant-Induced Arthritis (AIA) in Rats

This widely used preclinical model for rheumatoid arthritis is employed to assess the in vivo anti-inflammatory efficacy of compounds like FK3311.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction of Arthritis:

-

A suspension of heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant (Complete Freund's Adjuvant - CFA) is prepared.

-

On day 0, a single subcutaneous injection of CFA (e.g., 0.1 mL) is administered into the subplantar region of the right hind paw or at the base of the tail.

-

-

Drug Administration:

-

FK3311 is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

The compound is administered orally at the desired doses (e.g., 0.29 mg/kg) daily, starting from the day of adjuvant injection and continuing for a specified period (e.g., 14-21 days). A control group receives the vehicle only.

-

-

Assessment of Arthritis:

-

Paw Volume: The volume of both the injected (primary lesion) and contralateral (secondary, immune-mediated lesion) paws is measured daily or on alternate days using a plethysmometer. The percentage increase in paw volume is calculated as an index of inflammation.

-

Arthritis Score: The severity of arthritis in all four paws is visually scored based on a scale that considers erythema, swelling, and joint deformity.

-

Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

-

Zymosan-Induced Prostaglandin E2 (PGE2) Production Assay (In Vitro)

This assay is used to evaluate the direct inhibitory effect of FK3311 on the production of a key inflammatory prostaglandin.

-

Cell Culture: Peritoneal macrophages are harvested from mice or rats. Alternatively, a suitable macrophage cell line can be used. Cells are cultured in an appropriate medium.

-

Experimental Procedure:

-

Cells are seeded in culture plates and allowed to adhere.

-

The cells are pre-incubated with various concentrations of FK3311 or vehicle for a specified time (e.g., 30 minutes).

-

Zymosan (a yeast cell wall component) is added to the culture medium to stimulate an inflammatory response and induce PGE2 production.

-

After a defined incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

-

-

Measurement of PGE2:

-

The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

The inhibitory effect of FK3311 is determined by comparing the PGE2 levels in the drug-treated groups to the vehicle-treated control group. The IC₅₀ value (the concentration of FK3311 that causes 50% inhibition of PGE2 production) is then calculated.

-

Hepatic Ischemia-Reperfusion Injury Model in Rats

This model assesses the protective effects of FK3311 against inflammation-mediated tissue damage.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Surgical Procedure:

-

Animals are anesthetized.

-

A midline laparotomy is performed to expose the portal triad (hepatic artery, portal vein, and bile duct).

-

Total hepatic ischemia is induced by clamping the portal triad with a microvascular clamp for a defined period (e.g., 60 minutes).

-

The clamp is then removed to allow reperfusion of the liver.

-

-

Drug Administration:

-

FK3311 (1.0 mg/kg) or vehicle is administered intravenously (e.g., via the penile vein) shortly before the reperfusion phase.

-

-

Sample Collection and Analysis:

-

Blood samples are collected at various time points after reperfusion (e.g., 2 hours) to measure serum levels of liver enzymes (AST, ALT) and LDH as markers of hepatocellular injury.

-

Plasma levels of TxB2 (a stable metabolite of TxA2) are measured to assess the inhibition of this pro-inflammatory mediator.

-

Liver tissue blood flow can be monitored using techniques like laser Doppler flowmetry.

-

Liver tissue samples are collected for histopathological examination to assess the degree of necrosis, inflammation, and overall tissue damage.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of FK3311 as a selective COX-2 inhibitor.

Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model.

Caption: Workflow for the Zymosan-Induced PGE2 Production Assay.

References

- 1. chondrex.com [chondrex.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 6. inotiv.com [inotiv.com]

- 7. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for FK 3311 in Ischemia-Reperfusion Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant concern in various clinical scenarios, including organ transplantation, stroke, and myocardial infarction. The pathophysiology of I/R injury is complex, involving oxidative stress, inflammation, and apoptosis. FK 3311, a selective cyclooxygenase-2 (COX-2) inhibitor, has emerged as a promising therapeutic agent for mitigating I/R injury. These application notes provide a comprehensive overview of the experimental use of this compound in various I/R models, detailing its mechanism of action, relevant protocols, and key quantitative findings.

Mechanism of Action of this compound in Ischemia-Reperfusion Injury

During ischemia and subsequent reperfusion, there is a significant upregulation of COX-2, leading to an increased production of pro-inflammatory prostaglandins and thromboxane A2 (TxA2)[1]. TxA2 is a potent vasoconstrictor and promoter of platelet aggregation, both of which contribute to the microvascular dysfunction characteristic of I/R injury[2][3]. This compound selectively inhibits the COX-2 enzyme, thereby markedly reducing the synthesis of TxA2. This inhibition leads to a decrease in vasoconstriction and platelet aggregation, improved microvascular perfusion, and a reduction in the inflammatory response and subsequent tissue damage[2][4][5]. The protective effects of this compound are primarily attributed to this marked inhibition of TxA2 production[2][4][5].

Signaling Pathway of this compound in Ischemia-Reperfusion Injury

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in various ischemia-reperfusion models.

Table 1: Canine Models of Ischemia-Reperfusion Injury

| Organ | Ischemia Time | This compound Dose & Administration | Key Findings | Reference |

| Liver | 1 hour | 1 mg/kg IV | Significantly lower serum ALT, AST, LDH, and hyaluronic acid. Improved hepatic tissue blood flow. Reduced histological damage and neutrophil infiltration. | [2] |

| Lung | 3 hours | 1 mg/kg IV (15 min before ischemia & 15 min before reperfusion) | Significantly better pulmonary vascular resistance, cardiac output, and arterial oxygen pressure. Reduced tissue edema and neutrophil infiltration. Improved 2-day survival rate. | [5][6] |

| Small Bowel | 2 hours | Not this compound, but a related compound FK409 (NO donor) was used. | Maintained arterial and intramucosal pH. Reduced histological injury. | [7] |

Table 2: Rat Models of Ischemia-Reperfusion Injury

| Organ | Ischemia Time | This compound Dose & Administration | Key Findings | Reference |

| Liver | Not specified | 1.0 mg/kg via penile vein | Significantly lower serum AST, ALT, and LDH. Significantly lower serum TxB2. Higher liver tissue blood flow 120 min after reperfusion. Milder histological damage. | [4] |

| Lung | 1 hour | 4 mg/kg IV (5 min before ischemia) | Significantly better arterial oxygen pressure and saturation. Significantly lower serum TxB2. Reduced histological damage and neutrophil infiltration. Suppressed COX-2 expression. Significantly higher 1-week survival rate. | [1] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for inducing ischemia-reperfusion injury and administering this compound.

Canine Hepatic Ischemia-Reperfusion Model

Objective: To evaluate the effect of this compound on warm ischemia-reperfusion injury in the canine liver.

Materials:

-

Adult mongrel dogs

-

This compound (1 mg/kg)

-

Saline solution

-

Anesthetics

-

Surgical instruments for laparotomy

-

Vascular clamps

-

Splenofemorojugular bypass circuit

Protocol:

-

Anesthetize the dogs and perform a midline laparotomy.

-

Establish a splanchnic decompression by an active splenofemorojugular bypass.

-

Divide the animals into two groups: the FK group (n=8) and the control group (n=8).

-

Administer this compound (1 mg/kg) intravenously to the FK group. Administer an equivalent volume of saline to the control group.

-

Induce total hepatic vascular exclusion by clamping the portal triad and the inferior vena cava above and below the liver for 1 hour.

-

Release the clamps to initiate reperfusion.

-

Collect hepatic venous blood samples at baseline and at various time points after reperfusion (e.g., 30 minutes, 1, 2, and 6 hours) for biochemical analysis (ALT, AST, LDH, hyaluronic acid, TxB2, and 6-keto-PGF1α).

-

Measure hepatic tissue blood flow at the same time points.

-

Harvest liver tissue specimens for histological examination and quantification of polymorphonuclear neutrophil infiltration at 1 and 6 hours after reperfusion.

Experimental Workflow: Canine Hepatic I/R Model

Rat Pulmonary Ischemia-Reperfusion Model

Objective: To assess the protective effects of this compound on warm ischemia-reperfusion injury in the rat lung.

Materials:

-

Male Wistar rats

-

This compound (4 mg/kg)

-

Vehicle solution

-

Anesthetics

-

Surgical instruments for thoracotomy

-

Vascular clamp

Protocol:

-

Anesthetize the rats and perform a left thoracotomy.

-

Divide the animals into two groups: the FK3311 group (n=27) and the control group (n=27).

-

Administer this compound (4 mg/kg) intravenously via the penile vein to the FK3311 group 5 minutes before ischemia. Administer an equivalent volume of vehicle to the control group.

-

Induce warm ischemia for 1 hour by clamping the left pulmonary hilum.

-

Release the clamp to initiate reperfusion.

-

Measure arterial oxygen pressure (PaO2) and saturation (SaO2) at 30 and 120 minutes after reperfusion.

-

Collect blood samples 30 minutes after reperfusion for measurement of serum thromboxane B2 (TxB2) and 6-keto-prostaglandin F1α.

-

Harvest lung specimens 120 minutes after reperfusion for histological examination, polymorphonuclear neutrophil counts, and immunostaining for cyclooxygenase-2.

-

Monitor a separate cohort of animals for 1-week survival.

Experimental Workflow: Rat Pulmonary I/R Model

Conclusion

The collective evidence from various preclinical models strongly supports the protective role of this compound against ischemia-reperfusion injury. Its selective inhibition of COX-2 and the subsequent reduction in thromboxane A2 production present a targeted therapeutic strategy to ameliorate the detrimental effects of I/R in different organ systems. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and scientists in the field of drug development and I/R injury research, facilitating the design and execution of future studies to further elucidate the therapeutic potential of this compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Role of the thromboxane A2 receptor in the vasoactive response to ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Endothelial prostacyclin protects the kidney from ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a new function of cyclooxygenase (COX)-2: COX-2 is a cardioprotective protein that alleviates ischemia/reperfusion injury and mediates the late phase of preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review [mdpi.com]

Application Notes and Protocols for FK 3311 in a Rat Model of Liver Injury

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of FK 3311, a selective cyclooxygenase-2 (COX-2) inhibitor, for the amelioration of liver injury in a rat experimental model. The following sections detail the optimal dosage, experimental protocols, and the underlying mechanism of action based on available preclinical data.

Introduction

This compound has demonstrated significant protective effects against hepatic ischemia-reperfusion injury. Its mechanism of action is primarily attributed to the marked inhibition of thromboxane A2 (TxA2), a potent mediator of vasoconstriction and platelet aggregation, which plays a crucial role in the pathophysiology of reperfusion injury[1]. Administration of this compound has been shown to reduce serum levels of liver injury markers, improve liver tissue blood flow, and mitigate histopathological damage in a rat model of hepatic ischemia-reperfusion[1].

Optimal Dosage in a Rat Model